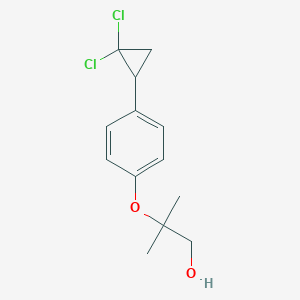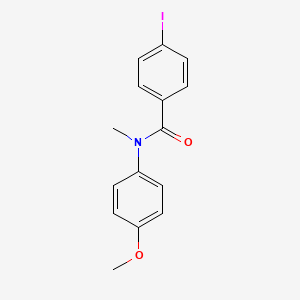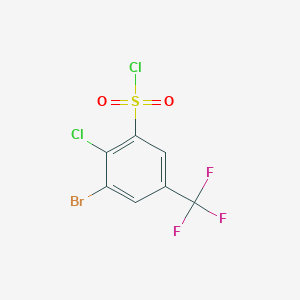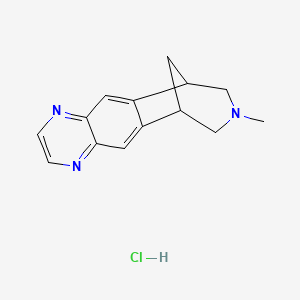
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorocyclopropyl group attached to a phenoxy ring, which is further connected to a methylpropan-1-ol moiety. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol involves several steps. One common method starts with acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The synthesis proceeds through alcoholysis, alkylation, and alkaline hydrolysis processes . The reaction conditions are typically mild, and the solvents used can be recycled, making the process environmentally friendly .
Analyse Chemischer Reaktionen
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.
Hydrolysis: Alkaline hydrolysis is a common reaction for this compound, leading to the formation of corresponding acids.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. It acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . By activating PPARα, the compound enhances the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in plasma triglyceride levels .
Vergleich Mit ähnlichen Verbindungen
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Ciprofibrate: Both compounds act as PPARα agonists and are used in the treatment of hyperlipidemia.
Fenofibrate: Another PPARα agonist with similar lipid-lowering effects.
Gemfibrozil: A compound with a similar mechanism of action but different chemical structure.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct pharmacological profile and applications.
Eigenschaften
Molekularformel |
C13H16Cl2O2 |
|---|---|
Molekulargewicht |
275.17 g/mol |
IUPAC-Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H16Cl2O2/c1-12(2,8-16)17-10-5-3-9(4-6-10)11-7-13(11,14)15/h3-6,11,16H,7-8H2,1-2H3 |
InChI-Schlüssel |
DFTUCOMNHKOWDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)


![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)




